molecular formula C4H10N4O B067335 4-Amino-6-methyl-1,2,4-triazinan-3-one CAS No. 170501-06-1

4-Amino-6-methyl-1,2,4-triazinan-3-one

Cat. No.: B067335
CAS No.: 170501-06-1
M. Wt: 130.15 g/mol
InChI Key: FWCHYORMDGLPBD-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1,2,4-triazinan-3-one is a heterocyclic compound featuring a 1,2,4-triazinanone core with an amino group at position 4 and a methyl group at position 5.

Properties

CAS No.

170501-06-1

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

4-amino-6-methyl-1,2,4-triazinan-3-one

InChI

InChI=1S/C4H10N4O/c1-3-2-8(5)4(9)7-6-3/h3,6H,2,5H2,1H3,(H,7,9)

InChI Key

FWCHYORMDGLPBD-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)NN1)N

Canonical SMILES

CC1CN(C(=O)NN1)N

Synonyms

1,2,4-Triazin-3(2H)-one,4-aminotetrahydro-6-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-6-methyl-1,2,4-triazine-3-thione-5(2H)-one (AMTTO)

  • Structural Differences : AMTTO replaces the ketone group at position 3 with a thione (-S), enhancing its nucleophilic reactivity.
  • Synthesis : AMTTO derivatives are synthesized via microwave-assisted reactions under solvent-free conditions, achieving higher yields and faster reaction times compared to traditional methods .
  • Applications : Used in pharmaceutical synthesis for iminic compounds, leveraging its sulfur moiety for diverse reactivity .

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (Metamitron)

  • Structural Differences : A phenyl group at position 6 increases lipophilicity, while a methyl group at position 3 alters steric effects.
  • Applications : Widely used as a herbicide (metamitron), targeting plant dihydroorotate dehydrogenase (DHODH). This contrasts with the target compound’s undefined biological role .

6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one

  • Structural Complexity: Fused triazolo-triazinone ring system with a benzylmercapto substituent.
  • Physicochemical Properties: Exhibits extensive N-H⋯N/O hydrogen bonding and π-π stacking, resulting in a high density (1.567 g/cm³) and thermal stability. These traits differ from the simpler triazinanone core of the target compound .

4-Amino-6-(tert-butyl)-1,2,4-triazin-3,5-dione (Metribuzin Metabolite)

  • Substituents : A tert-butyl group at position 6 and dual ketone groups enhance environmental persistence.
  • Applications : Metribuzin derivatives act as herbicides, highlighting how alkyl substituents influence agrochemical activity .

Comparative Data Table

Compound Name Key Substituents Functional Groups Synthesis Method Applications Reference
4-Amino-6-methyl-1,2,4-triazinan-3-one 6-methyl 3-one Not specified Under investigation
AMTTO 6-methyl, 3-thione 3-thione, 5-one Microwave irradiation Pharmaceutical synth
Metamitron 6-phenyl, 3-methyl 5-one Industrial synthesis Herbicide
Triazolo-triazinone derivative Benzylmercapto, fused rings Thiol, dual ketones Solvent-free condensation Material science

Key Research Findings

  • Reactivity: Thione-containing analogs (e.g., AMTTO) exhibit higher reactivity in nucleophilic substitutions compared to ketone-based triazinanones .
  • Crystallinity: Hydrogen bonding and π-π interactions in fused-ring analogs enhance crystallinity and stability, contrasting with the simpler triazinanone structure .

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